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molecular formula C11H20ClNO3 B8627005 Cyclohexyl 5-amino-4-oxopentanoate Hydrochloride CAS No. 321837-79-0

Cyclohexyl 5-amino-4-oxopentanoate Hydrochloride

Cat. No. B8627005
M. Wt: 249.73 g/mol
InChI Key: VZTILHVPOPQLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563819B1

Procedure details

From cyclohexanol (6.0 ml) and 5-amino-4-oxopentanoic acid hydrochloride (1.0 g; 6.0 mmol) at 80° C. Thionyl chloride was added at room temperature. The reaction was complete after 3 h. The yield was 1.48 g (99%).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.[NH2:9][CH2:10][C:11](=[O:17])[CH2:12][CH2:13][C:14](O)=[O:15].S(Cl)([Cl:20])=O>>[ClH:20].[NH2:9][CH2:10][C:11](=[O:17])[CH2:12][CH2:13][C:14]([O:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
C1(CCCCC1)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NCC(CCC(=O)O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
Cl.NCC(CCC(=O)OC1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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